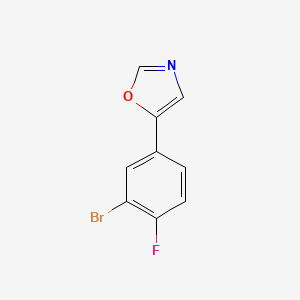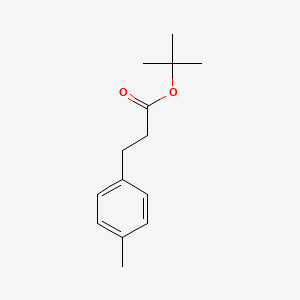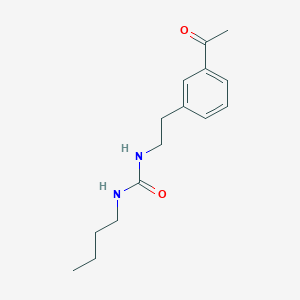
(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2,4-DCP, is an organic compound belonging to the class of phenylpropene derivatives. It is a colorless solid that is used in a variety of scientific and industrial applications. Due to its low toxicity, it is a popular choice for researchers in the lab and in the field. 2,4-DCP has a wide range of applications, from synthetic organic chemistry to biomedical research. Synthesis of 2,4-DCP is relatively simple and efficient, making it a versatile and cost-effective compound.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research. It is commonly used in organic synthesis, as a reagent for the synthesis of other organic compounds. It is also used as a catalyst in the synthesis of polymers, and as a solvent for the extraction of natural products. In addition, it is used in the laboratory for the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Wirkmechanismus
(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is an organic compound that acts as a proton donor in the presence of a base. The compound reacts with the base to form a cationic intermediate, which is then attacked by a nucleophile. This reaction leads to the formation of a new covalent bond, which is responsible for the synthesis of the desired product.
Biochemical and Physiological Effects
(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a low-toxicity compound that is not known to have any significant biochemical or physiological effects. The compound is not known to be mutagenic, carcinogenic, or teratogenic. It is also not known to be toxic to aquatic organisms, making it an environmentally safe choice for researchers.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a versatile compound that has a wide range of applications in the laboratory. It is a low-toxicity compound that is easy to synthesize and cost-effective. It is also a stable compound that is not prone to decomposition or degradation. However, the compound is not soluble in water, which can be a limitation in some lab experiments.
Zukünftige Richtungen
The versatility of (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one makes it an attractive choice for researchers in a variety of fields. Future research could focus on the use of (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one in the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, research could be done to explore the use of (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one as a catalyst in organic synthesis, or as a reagent for the extraction of natural products. Finally, research could be done to explore the use of (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one in biomedical applications, such as drug delivery and tissue engineering.
Synthesemethoden
The synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a straightforward process that involves the condensation of 2,4-dichlorophenol and 3-methylphenol. The reaction is carried out in a basic medium, such as sodium hydroxide, and yields a colorless solid. The reaction is relatively simple and efficient, making it a cost-effective choice for researchers. The compound can be further purified by recrystallization, if necessary.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-10H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYBVGSHMDROMN-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


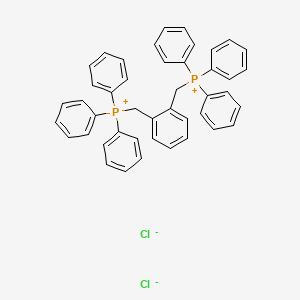


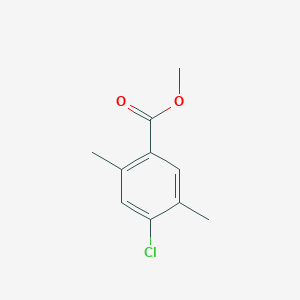

![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)
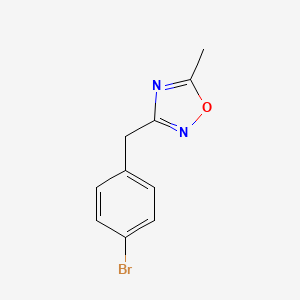
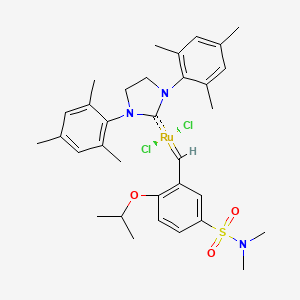
![3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6321760.png)
